(6-Methylpyridin-3-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
Description
This compound features a pyridine ring substituted with a methyl group at the 6-position, linked via a methanone group to a pyrrolidine scaffold. The pyrrolidine is further substituted at the 3-position with a 1,2,4-oxadiazole ring bearing a trifluoromethyl group at the 5-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridine and oxadiazole moieties may contribute to π-π stacking and hydrogen-bonding interactions, respectively.
Properties
IUPAC Name |
(6-methylpyridin-3-yl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2/c1-8-2-3-9(6-18-8)12(22)21-5-4-10(7-21)11-19-13(23-20-11)14(15,16)17/h2-3,6,10H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMLPJMHLPRCEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCC(C2)C3=NOC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (6-Methylpyridin-3-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone represents a novel class of synthetic organic molecules that have garnered attention for their potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a pyridine ring, a pyrrolidine moiety, and an oxadiazole group, which are known to contribute to the biological activity through various mechanisms.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may influence pharmacokinetic properties.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : It potentially binds to receptors, modulating their activity and influencing signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1a | MCF-7 | 0.48 | Induces apoptosis via caspase activation |
| 1b | HCT-116 | 0.78 | Cell cycle arrest at G1 phase |
| 1c | U937 | 0.19 | Cytotoxicity via mitochondrial pathway |
These findings suggest that the oxadiazole moiety contributes significantly to the cytotoxic effects observed in various cancer cell lines .
Insecticidal Activity
The compound has also shown promise in agricultural applications, particularly as an insecticide. In a study evaluating its efficacy against Plutella xylostella:
| Compound | Concentration (mg/L) | Mortality Rate (%) |
|---|---|---|
| 12q | 1 | 97.67 |
| Control | - | 20 |
This data indicates a high level of insecticidal activity, making it a candidate for further development in pest management strategies .
Case Studies and Research Findings
In a comprehensive evaluation of related compounds:
- Case Study A : A series of oxadiazole derivatives were synthesized and tested for their cytotoxic effects against leukemia cell lines. The derivatives exhibited IC50 values lower than those of established chemotherapeutics like doxorubicin.
- Case Study B : Molecular docking studies revealed strong interactions between the oxadiazole derivatives and target proteins involved in cancer progression, suggesting a mechanism for their anticancer effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Comparison with 1,2,4-Oxadiazole Derivatives ()
Compounds 1a and 1b from share a 1,2,4-oxadiazole core but differ in substitution patterns:
- Oxadiazole Substituent: The target compound has a 5-trifluoromethyl group, while 1a/1b feature a 3-(4-pyridyl) group.
- Pyrrolidine Substitution : In the target compound, the pyrrolidine is directly linked to the oxadiazole, creating a rigid heterocyclic system. In contrast, 1a/1b have a phenylethyl-substituted pyrrolidin-3-yloxy group, introducing a flexible oxygen linker and aromatic phenyl group. This flexibility may reduce binding affinity in biological targets compared to the target compound’s constrained structure .
- Stereochemistry: 1a and 1b differ in the stereochemistry of their pyrrolidine substituents (R vs. S configurations), which could influence chiral recognition in target binding.
Table 1: Structural Comparison with 1a/1b
Comparison with Pyridine Derivatives ()
The Catalog of Pyridine Compounds () lists derivatives such as:
- 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone: Contains a methoxy group and ethanone substituent on pyridine, lacking the oxadiazole moiety. The ethanone group may reduce metabolic stability compared to the target compound’s trifluoromethyl-oxadiazole system.
- (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime : Features a bulky tert-butyldimethylsilyl (tBDMS) group, which improves steric protection and solubility but complicates synthetic accessibility. The target compound’s trifluoromethyl group offers a balance between lipophilicity and synthetic feasibility.
Table 2: Comparison with Pyridine-Based Analogs
Research Implications and SAR Insights
- Trifluoromethyl vs. Pyridyl : The trifluoromethyl group in the target compound likely enhances bioavailability and resistance to oxidative metabolism compared to pyridyl-containing analogs like 1a/1b .
- Rigidity vs. Flexibility : The direct attachment of oxadiazole to pyrrolidine in the target compound may improve binding affinity to targets requiring structural rigidity, such as enzyme active sites.
- Stereochemical Considerations : While 1a/1b highlight the importance of stereochemistry, the target compound’s activity could be further optimized by exploring pyrrolidine ring conformations.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and what critical reaction conditions must be controlled?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyrrolidine-oxadiazole core via cyclization reactions under controlled temperatures (e.g., 60–80°C) using reagents like hydroxylamine derivatives .
- Step 2 : Coupling the 6-methylpyridine moiety via a nucleophilic acyl substitution or amidation reaction, requiring anhydrous solvents (e.g., DMF or THF) and bases like triethylamine to neutralize HCl byproducts .
- Key Conditions : Strict temperature control, inert atmosphere (N₂/Ar), and monitoring via TLC/HPLC to prevent side reactions (e.g., trifluoromethyl group degradation) .
Q. How should researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To verify proton environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) and carbon signals for the oxadiazole (C=O at ~160 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]+) with ≤2 ppm error .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What potential biological activities or pharmacological targets are associated with this compound?
- Methodological Answer : Based on structural analogs:
- Target Screening : Prioritize kinases, GPCRs, or enzymes (e.g., mTOR) due to the oxadiazole’s electron-deficient nature and trifluoromethyl group’s metabolic stability .
- In Vitro Assays : Use prostate cancer cell lines (e.g., PC-3) to evaluate anti-proliferative effects via autophagy induction, as seen in structurally related compounds .
Advanced Research Questions
Q. How can researchers optimize the yield of the oxadiazole ring formation during synthesis?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or coupling agents (EDC/HOBt) to enhance cyclization efficiency .
- Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) to improve reagent solubility and reaction kinetics .
- Real-Time Monitoring : Use FTIR to track nitrile oxide intermediate formation (C≡N-O stretch at ~2250 cm⁻¹) and adjust stoichiometry dynamically .
Q. What strategies resolve contradictions between computational modeling and experimental data for conformational stability?
- Methodological Answer :
- Cross-Validation : Compare DFT-calculated torsional angles (e.g., pyrrolidine-oxadiazole dihedral angles) with X-ray crystallography or NOESY NMR data .
- Solvent Dynamics : Perform MD simulations in explicit solvent models (e.g., water/DMSO) to assess conformational flexibility vs. crystal structure rigidity .
Q. How does the trifluoromethyl group influence metabolic stability and pharmacokinetics?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
